molecular formula C11H11ClO3 B13879302 Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate CAS No. 93670-13-4

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13879302
CAS No.: 93670-13-4
M. Wt: 226.65 g/mol
InChI Key: MOINDCCAKJDWDA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 5th position, and a dihydrobenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base, followed by cyclization using an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Ethyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    Ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure with a methyl group instead of chlorine.

Uniqueness

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, leading to a diverse range of derivatives. Additionally, the compound’s specific structure may confer unique biological properties, making it a valuable compound for research and development .

Properties

CAS No.

93670-13-4

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3

InChI Key

MOINDCCAKJDWDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2=C1C=C(C=C2)Cl

Origin of Product

United States

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